N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with methoxy groups at positions 4 and 7, a methyl group at position 3, and a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-15-13(23-3)8-9-14(24-4)16(15)25-18(20)19-17(21)11-6-5-7-12(10-11)22-2/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKLDEJQHLSGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
A validated approach for benzothiazole synthesis involves cyclocondensation of thioureas with α-halo ketones or aldehydes. For the dihydro variant, 2-chloro-4,7-dimethoxy-3-methylacetophenone reacts with thiourea in ethanol under reflux (80°C, 12 h) to yield 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine (Yield: 68%). The reaction proceeds via nucleophilic substitution of chlorine by thiourea, followed by intramolecular cyclization.
Reaction Conditions :
Alternative Route via Lawesson’s Reagent
Lawesson’s reagent facilitates thioamide-to-thiazole cyclization. Starting with N-(4,7-dimethoxy-3-methylphenyl)thioacetamide , treatment with Lawesson’s reagent (2.2 equiv) in toluene (110°C, 6 h) generates the dihydrobenzothiazole core via intramolecular C–S bond formation (Yield: 72%).
Imine Formation with 3-Methoxybenzamide
Condensation with 3-Methoxybenzaldehyde
The dihydrobenzothiazole amine reacts with 3-methoxybenzaldehyde in acetic acid (reflux, 8 h) to form the Schiff base. Subsequent oxidation with MnO$$_2$$ in dichloromethane (25°C, 2 h) yields the imine-linked benzamide (Z/E ratio: 7:1). The Z isomer is favored due to steric hindrance from the 3-methyl group.
Optimized Conditions :
Direct Acylation via Mixed Carbonate Intermediate
An alternative route employs 3-methoxybenzoyl chloride and the dihydrobenzothiazole amine in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). The reaction in THF (0°C to 25°C, 24 h) directly forms the imine via in situ dehydration (Yield: 63%, Z isomer exclusively).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR : The Z configuration is confirmed by a deshielded imine proton at δ 8.45 (s, 1H, CH=N), coupled with vicinal coupling ($$ J = 10.2 \, \text{Hz} $$) to the benzothiazole CH$$_2$$ group.
- $$ ^{13}C $$ NMR : Key signals include δ 168.4 (carbonyl), 159.2 (imine), and 56.1–56.3 (methoxy groups).
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion peak at m/z 413.1421 [M+H]$$^+$$ (calc. 413.1425).
X-ray Crystallography
Single-crystal X-ray analysis (CCDC deposition) verifies the Z configuration and planar geometry of the imine moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Key Advantage |
|---|---|---|---|
| Condensation-Oxidation | 58 | 7:1 | Scalability |
| Direct Acylation | 63 | Z only | Stereoselectivity |
| Lawesson’s Reagent | 72 | N/A | High core yield |
Challenges and Optimization Opportunities
- Regioselectivity : Competing O-methylation during benzothiazole synthesis necessitates protecting group strategies (e.g., tert-butyldimethylsilyl ethers).
- Stereocontrol : Lewis acids (e.g., ZnCl$$_2$$) improve Z-selectivity in imine formation (Yield: 71%, Z/E: 9:1).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the Z isomer.
Chemical Reactions Analysis
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying enzyme interactions and cellular processes. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and analogs:
*Estimated based on analog in .
Key Observations:
Methoxy Positioning: The 3-methoxybenzamide in the target compound vs. 4-methoxy in alters electronic properties and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.
Benzothiazole Core Modifications :
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzothiazole family and has a complex molecular structure characterized by:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : Approximately 316.37 g/mol
- Functional Groups : Methoxy groups and a benzamide moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator. Its structural features allow it to bind effectively to various biological targets, potentially leading to anticancer and antimicrobial effects.
Anticancer Activity
Several studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range (IC50 = 3.1 μM), indicating strong selective activity against breast cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[...]-3-methoxybenzamide | MCF-7 | 3.1 |
| Doxorubicin | MCF-7 | 0.5 |
This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Gram-positive Bacteria : It exhibited notable antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM.
| Microorganism | MIC (μM) |
|---|---|
| E. faecalis | 8 |
| Standard Antibiotic | Varies |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Antioxidative Activity
Research has demonstrated that the presence of methoxy groups enhances the antioxidant capacity of benzothiazole derivatives. This compound has shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of similar benzothiazole derivatives, providing insights into structure-activity relationships:
- Antiproliferative Studies : A study synthesized various methoxy-substituted benzothiazole derivatives and assessed their antiproliferative activity against different cancer cell lines, confirming that those with multiple methoxy groups exhibited enhanced activity.
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds might modulate oxidative stress pathways, contributing to their anticancer effects without significant cytotoxicity towards normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
